Physicochemical Properties and Synthetic Utility of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol
Physicochemical Properties and Synthetic Utility of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol
Executive Summary
In the realm of advanced organic synthesis and pharmaceutical development, the strategic use of protecting groups and chiral building blocks is paramount. 4-(4-Nitrophenyl)-1,3-dioxan-5-ol (CAS: 330646-72-5) represents a highly specialized cyclic acetal derivative. Synthesized via the selective acetalization of 1-(4-nitrophenyl)propane-1,2,3-triol, this compound features a robust 1,3-dioxane ring that effectively masks the 1,3-diol system while leaving the C5 secondary hydroxyl group available for targeted functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical dynamics, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.
Chemical Identity & Structural Elucidation
The architectural core of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol is defined by a six-membered 1,3-dioxane heterocycle. The parent precursor, 1-(4-Nitrophenyl)propane-1,2,3-triol (also known as p-nitrophenylglycerol or PNPG), is a nitroaromatic polyol derivative with significant applications in chemical synthesis and biochemical research 1.
When PNPG is reacted with formaldehyde, the C1 and C3 hydroxyl groups undergo cyclization to form the 1,3-dioxane ring. This leaves the strongly electron-withdrawing 4-nitrophenyl group at the C4 position and a free secondary hydroxyl group at the C5 position. The compound has a molecular weight of 225.20 g/mol and serves as a critical intermediate in the synthesis of complex antibiotics 2.
Physicochemical Properties
The quantitative physicochemical data for 4-(4-Nitrophenyl)-1,3-dioxan-5-ol is summarized below to facilitate experimental planning and analytical verification.
| Property | Value |
| Chemical Name | 4-(4-Nitrophenyl)-1,3-dioxan-5-ol |
| CAS Number | 330646-72-5 |
| Molecular Formula | C₁₀H₁₁NO₅ |
| Molecular Weight | 225.20 g/mol |
| MDL Number | MFCD01896134 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, EtOAc) |
| Precursor Compound | 1-(4-Nitrophenyl)propane-1,2,3-triol (CAS: 2207-68-3) |
Stereochemistry & Conformational Analysis
The stereochemistry of the precursor, 1-(4-nitrophenyl)propane-1,2,3-triol, dictates the spatial arrangement of the resulting dioxane. The precursor possesses two chiral centers at the C1 and C2 positions, resulting in the existence of four possible stereoisomers classified into erythro and threo diastereomeric pairs 3.
When cyclized into a 1,3-dioxane ring, the molecule adopts a highly stable chair conformation. The bulky 4-nitrophenyl group at the C4 position exhibits a strong thermodynamic preference for the equatorial orientation to minimize severe 1,3-diaxial steric clashes with the protons at C2 and C6. Consequently, the relative stereochemistry of the starting triol directly determines whether the C5 hydroxyl group will be forced into an axial or equatorial position, a factor that profoundly impacts its reactivity in subsequent functionalization steps (e.g., steric hindrance during Mitsunobu inversions).
Synthesis & Experimental Protocols
The following self-validating protocol details the selective acetalization of PNPG. Every step is engineered to maximize yield while preserving the integrity of the nitroaromatic system.
Protocol: Acetalization of 1-(4-Nitrophenyl)propane-1,2,3-triol
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Reagent Preparation: Suspend 1-(4-nitrophenyl)propane-1,2,3-triol (10.0 mmol) and paraformaldehyde (12.0 mmol) in 50 mL of anhydrous toluene in a round-bottom flask.
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Causality: Toluene is specifically selected due to its boiling point (110.6 °C), which is optimal for azeotropic water removal without inducing thermal degradation of the sensitive nitroaromatic moiety.
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Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.0 mmol) to the suspension.
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Causality:p-TsOH acts as a mild, organic-soluble Brønsted acid. It protonates the formaldehyde to increase its electrophilicity for nucleophilic attack by the diol, circumventing the harsh, oxidative conditions associated with mineral acids.
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Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux for 4–6 hours under a nitrogen atmosphere.
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Causality: The Dean-Stark apparatus continuously sequesters the water generated during acetal formation. According to Le Chatelier's principle, this physical removal of the byproduct drives the thermodynamic equilibrium entirely toward the cyclic acetal product.
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Quenching and Neutralization: Cool the reaction mixture to room temperature and immediately quench with 20 mL of saturated aqueous NaHCO₃.
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Causality: Rapid neutralization of the acid catalyst is critical. If the mixture remains acidic during the aqueous workup, the equilibrium will reverse, leading to the rapid hydrolysis of the newly formed acetal back to the triol.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-(4-Nitrophenyl)-1,3-dioxan-5-ol.
Mechanistic Pathways & Reactivity
Caption: Mechanistic pathway for the acetalization of PNPG to form 4-(4-Nitrophenyl)-1,3-dioxan-5-ol.
Applications in Drug Development
4-(4-Nitrophenyl)-1,3-dioxan-5-ol is highly valued in medicinal chemistry as a conformationally locked chiral building block. The 1,3-dioxane ring acts as an excellent protecting group, allowing chemists to perform aggressive transformations on the rest of the molecule.
A primary application involves the reduction of the nitro group to an amine. Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, the nitro group is cleanly reduced to yield 4-(4-aminophenyl)-1,3-dioxan-5-ol. This intermediate is a foundational pharmacophore for synthesizing analogs of chloramphenicol and other broad-spectrum antibiotics. The free C5 hydroxyl can also be oxidized to a ketone or converted into various leaving groups to introduce new functionalities via stereospecific nucleophilic substitution.
Caption: Downstream application workflow for synthesizing antibiotic analogs via nitro group reduction.
